molecular formula C14H17F2NO2 B7976866 Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7976866
M. Wt: 269.29 g/mol
InChI Key: YFSKQYAGMAJJAJ-UHFFFAOYSA-N
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Description

Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate is a piperidine-based compound featuring a 3,5-difluorophenylmethyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring.

Properties

IUPAC Name

methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-19-14(18)11-2-4-17(5-3-11)9-10-6-12(15)8-13(16)7-10/h6-8,11H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSKQYAGMAJJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid reacts with methanol under acidic catalysis to yield the methyl ester. A representative procedure involves refluxing the acid in methanol with concentrated sulfuric acid (5% v/v) for 12–24 hours. The reaction is driven to completion by removing water via a Dean-Stark trap, achieving yields of 85–90%.

Reaction Conditions

  • Substrates : Piperidine-4-carboxylic acid (1 eq.), methanol (10 eq.)

  • Catalyst : H₂SO₄ (5% v/v)

  • Temperature : Reflux (65–70°C)

  • Time : 12–24 hours

Transesterification of Ethyl Piperidine-4-Carboxylate

Ethyl piperidine-4-carboxylate undergoes transesterification with methanol in the presence of sodium methoxide (NaOMe):

Ethyl ester+MeOHNaOMeMethyl ester+EtOH\text{Ethyl ester} + \text{MeOH} \xrightarrow{\text{NaOMe}} \text{Methyl ester} + \text{EtOH}

This method avoids acidic conditions, making it suitable for acid-sensitive substrates. Yields range from 80–88% after purification by distillation.

N-Alkylation of Piperidine-4-Carboxylate Methyl Ester

Introducing the 3,5-difluorophenylmethyl group at the piperidine nitrogen requires alkylation with 3,5-difluorobenzyl bromide or chloride. Secondary amines like piperidine derivatives exhibit lower nucleophilicity, necessitating optimized conditions.

Alkylation with 3,5-Difluorobenzyl Bromide

A modified protocol adapted from tert-butyl piperidine alkylation methodologies involves:

Reaction Conditions

  • Substrates : Piperidine-4-carboxylate methyl ester (1 eq.), 3,5-difluorobenzyl bromide (1.2 eq.)

  • Base : K₂CO₃ (2 eq.)

  • Solvent : DMF or acetonitrile

  • Temperature : 80°C

  • Time : 12–18 hours

Procedure

  • Suspend piperidine-4-carboxylate methyl ester and K₂CO₃ in anhydrous DMF.

  • Add 3,5-difluorobenzyl bromide dropwise under nitrogen.

  • Heat at 80°C with stirring until completion (monitored by TLC).

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (EtOAc/hexane, 30:70).

Yield : 70–75%
Key Data

  • LCMS (ESI) : m/z 270.1 [M+H]⁺

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.75–6.65 (m, 3H, Ar-H), 3.70 (s, 3H, COOCH₃), 3.55 (s, 2H, N-CH₂-Ar), 2.85–2.65 (m, 2H, piperidine-H), 2.40–2.20 (m, 2H), 1.95–1.70 (m, 4H).

Mitigating Over-Alkylation

Secondary amines are prone to quaternization, but using a slight excess of the benzyl halide (1.2 eq.) and maintaining anhydrous conditions minimize byproduct formation. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.

Alternative Synthetic Routes

Reductive Amination

While reductive amination is typically reserved for primary amines, pre-forming a Schiff base with 3,5-difluorobenzaldehyde followed by reduction offers a viable pathway:

Piperidine-4-carboxylate+Ar-CHONaBH₃CNTarget compound\text{Piperidine-4-carboxylate} + \text{Ar-CHO} \xrightarrow{\text{NaBH₃CN}} \text{Target compound}

Challenges : Low yields (<30%) due to steric hindrance at the secondary amine.

Radical Cyclization Approaches

Adapting radical-mediated cyclization strategies from piperidine synthesis, a 3,5-difluorophenyl-containing precursor undergoes cyclization via aziridinylcarbinyl radical intermediates. This method is less practical for large-scale synthesis due to stringent radical initiation conditions.

Purification and Characterization

Crude products are purified via silica gel chromatography, with elution systems tailored to polarity:

  • Nonpolar impurities : Hexane/EtOAc (90:10)

  • Product : Hexane/EtOAc (70:30)

  • Polar byproducts : EtOAc/MeOH (95:5)

Analytical Validation

  • HPLC : >98% purity (C18 column, 70:30 H₂O/MeCN)

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C-F)

  • Elemental Analysis : Calculated for C₁₄H₁₆F₂NO₂: C, 59.78%; H, 5.73%; N, 4.98%. Found: C, 59.65%; H, 5.68%; N, 4.92%.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing. A representative protocol uses:

  • Residence time : 30 minutes

  • Temperature : 100°C

  • Pressure : 10 bar
    Yields improve to 82–85% with reduced solvent waste .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for further functionalization:

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis 6M HCl, reflux, 6–8 hrs1-[(3,5-Difluorophenyl)methyl]piperidine-4-carboxylic acid~85%
Basic Hydrolysis NaOH (1M), ethanol, 70°C, 4 hrsSodium salt of the carboxylic acid>90%

Decarboxylation may occur under strong heating (>200°C), forming 1-[(3,5-difluorophenyl)methyl]piperidine.

Nucleophilic Substitution at the Ester Group

The methyl ester acts as a leaving group in nucleophilic substitution reactions, enabling alkylation or arylation:

NucleophileReagents/ConditionsProductNotesSource
Amines NH₃/MeOH, 60°C, 12 hrs1-[(3,5-Difluorophenyl)methyl]piperidine-4-carboxamideRequires catalytic DMAP
Grignard Reagents RMgX, THF, −78°C to RTTertiary alcoholsLow yields due to steric hindrance

Reduction Reactions

The ester and tertiary amine groups participate in selective reductions:

TargetReagents/ConditionsProductSelectivitySource
Ester → Alcohol LiAlH₄, THF, 0°C to reflux(1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl)methanol>95%
Amine N-Oxidation mCPBA, CH₂Cl₂, RT, 2 hrsN-Oxide derivativeModerate (70%)

Electrophilic Aromatic Substitution (EAS)

The 3,5-difluorophenyl group directs electrophilic attacks to the para position relative to fluorine atoms, though reactivity is subdued due to electron-withdrawing effects:

ReactionReagents/ConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C, 1 hr3,5-Difluoro-4-nitrobenzyl derivative<30%
Halogenation Br₂/FeBr₃, CH₂Cl₂, RT3,5-Difluoro-4-bromobenzyl derivative~40%

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation or oxidation at the nitrogen or carbon centers:

Reaction TypeReagents/ConditionsProductNotesSource
N-Alkylation CH₃I, K₂CO₃, DMF, RTQuaternary ammonium saltRapid kinetics
C-H Oxidation KMnO₄, H₂O, 80°CPiperidinone derivativeRequires acidic pH

Cross-Coupling Reactions

The difluorophenyl group participates in palladium-catalyzed couplings, though steric bulk limits efficiency:

ReactionCatalysts/LigandsProductYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives45–60%
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃Aminated analogs~50%

Cyclization Reactions

The compound forms heterocycles under specific conditions:

ReactionReagents/ConditionsProductYieldSource
Lactam Formation PCl₅, reflux, 4 hrsPiperidinone-lactam hybrid65%
Oxazole Synthesis NH₂OH·HCl, NaHCO₃, EtOHOxazoline derivatives55%

Key Mechanistic Insights

  • Steric Effects : The 3,5-difluorobenzyl group hinders reactions at the piperidine nitrogen, necessitating polar solvents (e.g., DMF) for N-alkylation .

  • Electronic Effects : Fluorine atoms deactivate the aromatic ring, reducing EAS yields but enhancing meta-directing tendencies .

  • Solvent Dependency : THF or DME optimizes cross-coupling efficiency, while protic solvents favor hydrolysis .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals suggests possible efficacy in treating various conditions:

  • Analgesic Properties : Research indicates that compounds with similar structures exhibit pain-relieving effects, potentially acting on opioid receptors.

Case Study: Analgesic Activity

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of piperidine derivatives. This compound was shown to have significant activity in animal models, suggesting its potential as a novel analgesic .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological research. It may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Case Study: Neurotransmitter Interaction

In vitro studies demonstrated that this compound modulates serotonin receptor activity, indicating its potential role in treating mood disorders .

Chemical Biology

This compound serves as a valuable tool in chemical biology for probing biological pathways and mechanisms.

Data Table: Summary of Research Findings

Application AreaStudy FocusKey Findings
Medicinal ChemistryAnalgesic ActivitySignificant pain relief in animal models
NeuropharmacologySerotonin Receptor ModulationPotential antidepressant effects observed
Chemical BiologyBiological Pathway ProbingUseful for studying neurotransmitter interactions

Mechanism of Action

The mechanism of action of Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Yield (%) Purity (%) Key Properties/Notes Reference ID
1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(naphthalen-yl)propenyl]piperidine 2,6-Difluorophenylmethyl; naphthalenylpropenyl at C4 26 88 Yellow oil; UHPLC-ESI-MS: m/z = 393.2 [M+H]⁺
1-(Cyclopentylmethyl)-4-[(2E)-3-(6-methoxynaphthalen-yl)propenyl]piperidine Cyclopentylmethyl; 6-methoxynaphthalenylpropenyl at C4 5 99 Colorless oil; UHPLC-ESI-MS: m/z = 379.2 [M+H]⁺
Methyl 1-[(2,3-difluorophenyl)methyl]-pyrrolo[1,2-b]pyridazine-3-carboxylate 2,3-Difluorophenylmethyl; fused pyrrolopyridazine ring N/A N/A Synthesized via multi-step protocol; hydroxyl and oxo groups present
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid 3,5-Dimethylisoxazole sulfonyl; carboxylic acid at C4 N/A >95 LogP = 0.283; hydrophilic due to sulfonyl and carboxylic acid groups
Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate 2,2-Dimethylpropanoyl at N; methyl ester at C4 N/A 98 Acylated nitrogen; potential for altered metabolic stability
Key Observations:

Substituent Position and Electronic Effects :

  • The 3,5-difluorophenylmethyl group in the target compound provides symmetrical fluorine substitution, likely enhancing π-π stacking and hydrophobic interactions compared to the 2,6-difluorophenylmethyl analog, where steric hindrance may reduce receptor binding .
  • The cyclopentylmethyl substituent (5% yield) introduces significant steric bulk, which may limit synthetic accessibility but improve metabolic stability .

Functional Group Impact: The sulfonyl and carboxylic acid groups in the dimethylisoxazole derivative () increase hydrophilicity (logP = 0.283), contrasting with the more lipophilic methyl ester group in the target compound . Acylated nitrogen (e.g., 2,2-dimethylpropanoyl) may reduce basicity of the piperidine nitrogen, affecting membrane permeability and CNS penetration .

Implications for Drug Design

  • Fluorine Substitution : 3,5-Difluoro positioning optimizes electronic and steric profiles for target engagement compared to 2,6-difluoro or 2,3-difluoro isomers .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound may serve as a prodrug, whereas the carboxylic acid analog () is more polar, suited for peripheral targets .
  • Heterocyclic Diversity : Piperidine derivatives offer flexibility for modular design, whereas fused systems like pyrrolopyridazine () may confer unique pharmacodynamic properties .

Biological Activity

Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

Property Details
Molecular Formula C₁₄H₁₇F₂NO₂
Molecular Weight 269.29 g/mol
IUPAC Name This compound
CAS Number Not assigned

This compound features a piperidine ring substituted with a difluorophenyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. Specific studies have indicated potential roles in:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
  • Neuropharmacological Effects : Due to its structural similarity to known neuroactive compounds, it is hypothesized that this compound may modulate neurotransmitter systems, although specific data on this aspect is still limited.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the efficacy of this compound against breast cancer cell lines (MDA-MB-231). The compound demonstrated significant inhibition of cell growth at concentrations ranging from 1 to 10 µM, with enhanced caspase-3 activity indicating apoptosis .
  • Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules at concentrations around 20 µM, suggesting that this compound may share this property and could be explored for its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound Name Molecular Formula Unique Features
Methyl piperidine-4-carboxylateC₇H₁₃NO₂Lacks fluorine substituents; simpler structure
Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylateC₁₄H₁₇FNO₂Contains only one fluorine atom; may exhibit different properties
Methyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylateC₁₄H₁₅Cl₂NO₂Different halogen substitution pattern; potential variation in activity

The presence of two fluorine atoms in this compound enhances its lipophilicity and may improve binding affinity to biological targets compared to the other compounds listed.

Q & A

Q. What are the optimal synthetic routes for Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate, and how are intermediates characterized?

A multi-step synthesis is typically employed. For example:

  • Step 1 : Condensation of 3,5-difluorobenzyl chloride with piperidine-4-carboxylate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine core .
  • Step 2 : Esterification or transesterification to introduce the methyl ester group, often using methanol and catalytic HCl .
  • Characterization : Intermediates are validated via LC-MS (e.g., ESI-HRMS for molecular ion confirmation) and NMR (¹H/¹³C) to confirm regiochemistry and purity (>98%) .

Q. How can structural elucidation be performed for this compound?

  • X-ray crystallography : Resolve crystal structures using synchrotron radiation (e.g., COD Entry 2230670 protocols) to confirm stereochemistry and bond angles .
  • Spectroscopic analysis : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.6–3.8 ppm for methyl ester) and ¹³C NMR (δ 170–175 ppm for carbonyl) are critical .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Use a C18 column with methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) for baseline separation of degradation products .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor interactions?

  • Docking studies : Use AutoDock4 with flexible sidechains for target receptors (e.g., GPCRs or enzymes). Validate with redocking experiments (RMSD <2.0 Å) and cross-docking against 87 ligand-receptor complexes (e.g., HIV protease) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds with fluorophenyl groups .

Q. How do structural modifications (e.g., fluorophenyl substitution) affect bioactivity?

  • SAR studies : Replace 3,5-difluorophenyl with 2,3-difluoro or 4-fluorophenyl groups and test activity (e.g., IC₅₀ in receptor assays). For example, 3,5-difluoro substitution enhances metabolic stability due to reduced CYP450 interactions .
  • Data interpretation : Compare logP values (e.g., 2.8 vs. 3.2 for analogs) to correlate lipophilicity with membrane permeability (Caco-2 assay) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values (e.g., nM vs. µM ranges) may arise from assay conditions (ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization) .
  • Meta-analysis : Pool data from ≥3 independent studies (n=6 replicates each) and apply ANOVA with post-hoc Tukey tests to identify outliers .

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis (risk of irritant exposure; H315/H319 codes) .
  • Waste disposal : Quench reactive intermediates with 10% NaHCO₃ before aqueous disposal (per EPA guidelines) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
13,5-Difluorobenzyl chloride, K₂CO₃, DMF, 60°C65–7095
2CH₃OH, HCl, reflux85–9098

Q. Table 2. Computational Docking Results

ReceptorBinding Energy (kcal/mol)Key Interactions
P2Y14–9.2H-bond with Arg255, π-π stacking with Phe187
CYP3A4–7.8Hydrophobic contact with Leu210

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